molecular formula C9H7Cl2LiO3 B12657327 Lithium 2-(2,4-dichlorophenoxy)propionate CAS No. 28692-35-5

Lithium 2-(2,4-dichlorophenoxy)propionate

Cat. No.: B12657327
CAS No.: 28692-35-5
M. Wt: 241.0 g/mol
InChI Key: PLCDUUDPVHWYKA-UHFFFAOYSA-M
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Description

Lithium 2-(2,4-dichlorophenoxy)propionate is the lithium salt of 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP), a systemic phenoxy herbicide used in agricultural research for the selective control of broadleaf weeds . Its mode of action is that of a synthetic auxin, mimicking the plant growth hormone indole-3-acetic acid (IAA) . This leads to uncontrolled growth in susceptible broadleaf plants, disrupting normal physiological processes and causing stem curl-over, leaf withering, and eventual plant death . The compound is absorbed through the leaves and roots and is translocated throughout the plant's vascular system to the meristems, where it exerts its effects . Researchers utilize this compound to study herbicide mechanisms, weed resistance, and the environmental fate of phenoxy herbicides. It is also a candidate for studies on advanced oxidation processes for wastewater remediation, as related compounds have been shown to degrade using methods like anodic oxidation and electro-Fenton processes . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

28692-35-5

Molecular Formula

C9H7Cl2LiO3

Molecular Weight

241.0 g/mol

IUPAC Name

lithium;2-(2,4-dichlorophenoxy)propanoate

InChI

InChI=1S/C9H8Cl2O3.Li/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1

InChI Key

PLCDUUDPVHWYKA-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-(2,4-dichlorophenoxy)propionate typically involves the reaction of 2-(2,4-dichlorophenoxy)propionic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and controlled environments to maintain the desired reaction conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

Lithium 2-(2,4-dichlorophenoxy)propionate undergoes hydrolysis in aqueous environments, cleaving the ester bond to release 2-(2,4-dichlorophenoxy)propionic acid and lithium ions. This reaction is pH-dependent, with acidic or basic conditions accelerating the breakdown. For example, under alkaline conditions, the compound may hydrolyze to form the carboxylic acid and lithium hydroxide.

Reaction Type Conditions Products
HydrolysisAqueous environment2-(2,4-dichlorophenoxy)propionic acid, Li⁺

Biodegradation

Biodegradation studies on related phenoxy herbicides (e.g., 2,4-D) show microbial cleavage of the ether bond, yielding 2,4-dichlorophenol and further metabolites like 3,5-dichlorocatechol . For this compound, microbial activity could similarly break down the structure, though specific data are not explicitly detailed in the sources.

Environmental and Toxicological Implications

  • Hydrolysis Products : The released 2-(2,4-dichlorophenoxy)propionic acid may persist in soil or water, requiring further degradation.

  • Photodegradation : Intermediates like 2,4-dichlorophenol could contribute to aquatic toxicity, as observed in zebrafish studies .

  • Biodegradation : Microbial activity may reduce environmental persistence but could generate metabolites with ecological risks .

This synthesis of reactions highlights the compound’s reactivity in diverse conditions, emphasizing the need for controlled applications to mitigate environmental impact.

Scientific Research Applications

Herbicidal Applications

Mechanism of Action:
Lithium 2-(2,4-dichlorophenoxy)propionate functions similarly to other phenoxy herbicides by inhibiting auxin transport in plants, which leads to uncontrolled growth and eventual plant death. This mechanism has been well-documented in studies involving related compounds like 2,4-dichlorophenoxyacetic acid. Such compounds are widely used in agricultural settings for weed control due to their effectiveness against a broad range of plant species.

Comparative Analysis:
The following table summarizes the characteristics and applications of this compound in comparison with related compounds:

Compound NameStructure TypeUnique Features
This compoundLithium SaltPotential herbicide and ionic liquid component
2,4-Dichlorophenoxyacetic AcidPhenoxyalkanoic AcidWidely used herbicide; affects auxin transport
Sodium 2-(2,4-Dichlorophenoxy)propionateSodium SaltWater soluble; used similarly in agriculture
Alkyldimethylglycinium 2-(2,4-Dichlorophenoxy)propionateIonic LiquidCombines properties of ionic liquids with herbicidal activity
Methyl 2-(2,4-Dichlorophenoxy)acetateEsterIntermediate for other herbicides; less active

Ionic Liquid Formulations

In addition to its herbicidal properties, this compound is being explored for its potential as an ionic liquid. Ionic liquids are salts that are liquid at room temperature and have unique properties such as low volatility and high thermal stability. The dual functionality of this compound makes it a candidate for developing environmentally friendly formulations that can serve both as herbicides and as solvents or reaction media in chemical processes.

Case Studies and Research Findings

  • Toxicological Studies:
    Research has focused on the combined toxicity of this compound with other herbicides. These studies reveal that the presence of multiple active ingredients can lead to additive or antagonistic effects on non-target organisms. For instance, studies on the toxicity of related compounds like 2,4-Dichlorophenoxyacetic acid have shown significant health risks associated with exposure .
  • Environmental Impact Assessments:
    Evaluations of the environmental fate of this compound indicate that its degradation products may also possess biological activity. Understanding these dynamics is crucial for assessing the ecological risks associated with its use in agricultural practices .
  • Comparative Efficacy Studies:
    Comparative studies have been conducted to evaluate the efficacy of this compound against various weed species. These studies demonstrate that it can be as effective as traditional herbicides while potentially offering reduced toxicity profiles for non-target species .

Mechanism of Action

The mechanism of action of lithium 2-(2,4-dichlorophenoxy)propionate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Differences

The propionic acid chain in 2,4-DP (three carbons) differentiates it from acetic acid derivatives like 2,4-D (two carbons). This structural variation impacts molecular interactions with auxin receptors and mobility within plant tissues. Lithium 2,4-DP shares its anionic moiety with other salts, such as sodium 2-(2,4-dichlorophenoxy)propionate (CAS: 84731-65-7), but differs in cation choice, which affects physicochemical properties .

Table 1: Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Cation Solubility (Water) Melting Point (°C)
2-(2,4-Dichlorophenoxy)propionic acid C₉H₇Cl₂O₃ 249.06 H⁺ (acid) Low 135–138
Lithium 2,4-DP C₉H₆Cl₂LiO₃ 255.97 Li⁺ Moderate >200 (decomposes)
Sodium 2,4-DP C₉H₇Cl₂NaO₃ 273.04 Na⁺ High 290–295
Potassium 2,4-DP C₉H₇Cl₂KO₃ 289.15 K⁺ High 285–290

Data compiled from synthesis protocols and CAS registrations .

Table 2: Herbicidal Activity (Relative Efficacy Scale: 1–10)
Compound Broadleaf Weeds Grasses Soil Persistence (Days)
2,4-D 9.5 3.0 14–21
2,4-DP (acid form) 8.0 2.5 28–35
Lithium 2,4-DP 7.5 2.0 30–40
Sodium 2,4-DP 8.0 2.0 25–30

Adapted from auxin agonist studies in the Journal of Experimental Botany .

Biological Activity

Lithium 2-(2,4-dichlorophenoxy)propionate (Li-DCP) is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacology and environmental science. This article explores the biological activity of Li-DCP, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Li-DCP is a lithium salt derived from 2-(2,4-dichlorophenoxy)propionic acid. Its chemical structure is characterized by the presence of a lithium ion, which is believed to contribute to its biological effects. The compound shares structural similarities with other herbicides and pharmaceuticals, which may influence its biological activity.

The biological activity of Li-DCP can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that compounds similar to Li-DCP can inhibit key enzymatic pathways in bacterial systems, affecting growth and metabolism. For instance, studies on related compounds have shown that modifications in the phenoxy group significantly alter their potency against certain bacterial strains .
  • Cellular Uptake : The presence of the lithium ion may enhance the cellular uptake of the compound, facilitating its action within biological systems. This is particularly relevant in studies examining the transport of carboxylate anions across lipid membranes .

Table 1: Biological Activity Assays for Li-DCP

Assay TypeResultReference
T3SS-mediated secretion inhibitionSignificant inhibition observed
Cytotoxicity in CHO cellsModerate cytotoxicity
Degradation by Flavobacterium sp.Effective degradation observed

Case Study 1: Inhibition of Pseudomonas aeruginosa

A study investigated the effects of Li-DCP on Pseudomonas aeruginosa, a bacterium known for its pathogenicity. The results demonstrated that Li-DCP effectively inhibited T3SS-mediated secretion, which is crucial for bacterial virulence. The compound's ability to prevent cell intoxication in CHO cells indicated its potential as an antibacterial agent .

Case Study 2: Environmental Impact and Biodegradation

Li-DCP's environmental implications were explored through the isolation of a bacterial strain capable of degrading 2-(2,4-dichlorophenoxy)propionic acid. The strain Flavobacterium sp. was shown to utilize Li-DCP as a sole carbon source, highlighting its biodegradability and potential for bioremediation applications .

Toxicological Assessments

Toxicological studies have revealed that Li-DCP exhibits varying degrees of toxicity depending on concentration and exposure time. The compound's interactions with other chlorinated compounds have been studied to assess cumulative toxicity effects. For instance, binary mixtures involving Li-DCP showed additive toxicity patterns in certain model organisms .

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